An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethylacridine
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethylacridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Ethylacridine, a heterocyclic aromatic compound. The guide details its structural and physicochemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its biological mechanism of action, supported by diagrams and tabulated data for clarity and ease of comparison.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for 2-Ethylacridine
| Identifier | Value | Reference |
| IUPAC Name | 2-ethylacridine | [1][2] |
| CAS Number | 55751-83-2 | [1][2] |
| Molecular Formula | C₁₅H₁₃N | [1][2] |
| SMILES | CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 | [1] |
| InChIKey | LMTKWIQCTSKTDN-UHFFFAOYSA-N | [1][2] |
| PubChem CID | 610161 | [1] |
Table 2: Physicochemical Properties of 2-Ethylacridine
| Property | Value | Type | Reference |
| Molecular Weight | 207.27 g/mol | --- | [1] |
| Melting Point | Not Experimentally Reported | --- | |
| Boiling Point | Not Experimentally Reported | --- | |
| XLogP3-AA | 4.2 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
| Topological Polar Surface Area | 12.9 Ų | Computed | [1] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | General | [3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of 2-Ethylacridine.
The Bernthsen acridine (B1665455) synthesis is a classical and effective method for preparing substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid at high temperatures, typically catalyzed by zinc chloride.[5][6] A modern, solvent-free approach using microwave irradiation can significantly accelerate the reaction.[7]
Reaction Scheme: (Diphenylamine + Propanoic Acid) --(ZnCl₂, Heat)--> 2-Ethylacridine
Materials and Equipment:
-
Propanoic acid
-
Zinc chloride (anhydrous)
-
Microwave reactor or oil bath with a round-bottom flask and reflux condenser
-
28% aqueous ammonia (B1221849)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine diphenylamine (1.0 eq), propanoic acid (5.0 eq), and anhydrous zinc chloride (2.0 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 200-210°C for 10-15 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). Alternative: If a microwave reactor is unavailable, combine the reagents in a round-bottom flask and heat in an oil bath at 220-250°C for 4-6 hours under a reflux condenser.[6]
-
Work-up: After cooling to room temperature, carefully add 28% aqueous ammonia to the reaction mixture to neutralize the acid and complex the zinc chloride. Stir until a slurry is formed.
-
Extraction: Filter the slurry and wash the solid residue with water until the filtrate is neutral. Dry the residue and then extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The crude 2-Ethylacridine can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). Collect fractions and monitor by TLC to isolate the fractions containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified 2-Ethylacridine.
Recrystallization:
-
Dissolve the purified product in a minimum amount of a hot solvent, such as ethanol or a toluene/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of purified 2-Ethylacridine in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of 2-Ethylacridine in a UV-transparent solvent like ethanol or acetonitrile.
-
Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.
Mass Spectrometry (MS):
-
Introduce a sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion if using Electrospray Ionization (ESI-MS).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
Spectral Data and Interpretation
While experimental spectra for 2-Ethylacridine are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted and Known Spectral Data for 2-Ethylacridine
| Analysis | Data / Predicted Characteristics | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 207. Major fragments: m/z 192 (loss of CH₃), 179. | [1] |
| ¹H NMR (Predicted) | Aromatic Protons (8H): δ 7.5-8.5 ppm (complex multiplets). Ethyl CH₂ (2H): δ ~2.8-3.0 ppm (quartet). Ethyl CH₃ (3H): δ ~1.3-1.5 ppm (triplet). | Based on acridine and substituted aromatics |
| ¹³C NMR (Predicted) | Aromatic Carbons (13C): δ ~120-150 ppm. Ethyl CH₂: δ ~25-30 ppm. Ethyl CH₃: δ ~13-16 ppm. | Based on acridine and substituted aromatics |
| UV-Vis (Predicted) | Multiple absorption bands characteristic of the acridine chromophore. π→π* transitions: λmax expected in the ranges of ~250 nm and ~350-400 nm. | Based on acridine UV spectrum[8] |
Biological Activity and Signaling Pathway
Acridine derivatives are well-known for their biological activity, primarily as DNA intercalating agents and topoisomerase II inhibitors. This mechanism is the basis for the anticancer properties of many acridine-based drugs.[9]
Mechanism of Action:
-
DNA Intercalation: The planar, aromatic structure of 2-Ethylacridine allows it to insert itself between the base pairs of the DNA double helix.
-
Topoisomerase II Inhibition: This intercalation stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the enzyme from re-ligating the DNA strands after resolving topological stress during replication and transcription.
-
DNA Damage: The stabilized cleavage complex leads to the accumulation of DNA double-strand breaks (DSBs).
-
Cellular Response: The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway. This leads to the activation of kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, resulting in cell cycle arrest (to allow for DNA repair) and, if the damage is too severe, the induction of apoptosis (programmed cell death).
Caption: Workflow for the synthesis and purification of 2-Ethylacridine.
Caption: Proposed signaling pathway for 2-Ethylacridine's cytotoxic effects.
References
- 1. 2-Ethylacridine | C15H13N | CID 610161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylacridine - Wikidata [wikidata.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
